7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Physicochemical Profiling Lipophilicity Drug Design

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, also known as TCMDC-125725, is a synthetic 8-hydroxyquinoline derivative with a molecular formula of C21H16N4O3 and a molecular weight of 372.4 g/mol. The compound features a quinolin-8-ol core substituted at the 7-position with a (3-nitrophenyl)(pyridin-2-ylamino)methyl moiety, generating a multi-dentate ligand architecture.

Molecular Formula C21H16N4O3
Molecular Weight 372.384
CAS No. 328029-49-8
Cat. No. B2357980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
CAS328029-49-8
Molecular FormulaC21H16N4O3
Molecular Weight372.384
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24)
InChIKeyXJJKLJHRSWOKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (CAS 328029-49-8) for SAR-Driven Procurement


7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, also known as TCMDC-125725, is a synthetic 8-hydroxyquinoline derivative with a molecular formula of C21H16N4O3 and a molecular weight of 372.4 g/mol . The compound features a quinolin-8-ol core substituted at the 7-position with a (3-nitrophenyl)(pyridin-2-ylamino)methyl moiety, generating a multi-dentate ligand architecture [1]. Its structural class has been investigated in kinase inhibition, multidrug resistance reversal, and metal-chelation contexts, with preliminary evidence for monoamine oxidase B (MAO-B) interaction [2]. This compound is primarily utilized as a research tool in medicinal chemistry SAR campaigns and coordination chemistry studies.

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute for 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol


The biological and coordination chemistry of 8-hydroxyquinoline derivatives is exquisitely sensitive to the position and electronic nature of substituents on both the phenyl and pyridyl rings [1]. Simple substitution of the 3-nitrophenyl isomer with its 2-nitro or 4-nitro analogs produces quantifiable shifts in ABCG2 inhibitory potency, demonstrating that the nitro group position is not a trivial exchange but a critical SAR determinant [2]. Furthermore, the unique multi-dentate binding pocket formed by the quinolin-8-ol oxygen, the pyridin-2-yl nitrogen, and the secondary amine linker creates a coordination geometry that is fundamentally altered when any single donor atom is modified or removed, as evidenced by metal-chelate stability variations across closely related 2-substituted 8-quinolinol series [3]. Procuring a generic 8-hydroxyquinoline derivative without precisely replicating the 3-nitrophenyl-pyridin-2-ylamino substitution pattern will therefore yield a compound with non-equivalent target engagement, metal affinity, and pharmacokinetic properties, rendering experimental results non-transferable across SAR datasets.

Quantitative Differentiation Evidence for 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol Against Closest Analogs


Predicted LogP and Lipophilic Ligand Efficiency Compared to Ortho and Para Nitro Isomers

The meta-nitro substitution on the phenyl ring of this compound is predicted to confer distinct lipophilicity and electronic properties relative to the ortho- and para-nitro positional isomers. While experimental LogP data are not available for the target compound, ACD/Labs predicted LogP for the meta isomer is 3.47 . For the para isomer (CAS 315234-83-4), the predicted LogP is identical at 3.47, but the ortho isomer (7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol) exhibits a markedly different hydrogen-bonding environment due to the nitro group's proximity to the tertiary amine linker, affecting its actual lipophilicity and solubility in aqueous assay conditions . The meta-nitro position avoids the intramolecular hydrogen-bonding artifacts of the ortho isomer while maintaining electron-withdrawing resonance effects that are attenuated in the para isomer, producing a distinct dipole moment and charge distribution that influences passive membrane permeability and protein binding kinetics.

Physicochemical Profiling Lipophilicity Drug Design

Monoamine Oxidase B (MAO-B) Selective Inhibition Profile

The target compound demonstrates a measurable selectivity window between MAO-A and MAO-B, a feature critical for neurotherapeutic applications. In fluorescence-based enzyme inhibition assays, the compound showed an IC50 >100,000 nM against human MAO-A but an IC50 of 1,130 nM against human MAO-B, yielding a selectivity ratio of >88-fold [1]. This MAO-B preference contrasts with unsubstituted 8-hydroxyquinoline, which exhibits preferential inhibition of rat brain mitochondrial MAO-A over MAO-B [2]. The introduction of the 3-nitrophenyl-pyridin-2-ylamino motif thus appears to reverse the inherent MAO subtype selectivity of the parent 8-hydroxyquinoline scaffold, a property not shared by simpler 8-hydroxyquinoline analogs such as clioquinol or nitroxoline, which are not established as selective MAO-B inhibitors.

MAO-B Inhibition Neuroprotection Parkinson's Disease

Differential ABCG2 Multidrug Resistance Reversal Activity by Nitro Positional Isomerism

In a defined SAR series of OSI-930 quinoline-domain analogs, the ortho-nitrophenyl derivative (o-nitrophenyl derivative 7, identical scaffold to target compound except for nitro group position) demonstrated complete inhibition of the ABCG2 efflux pump with an IC50 of 16.67 µM, while the nitropyridyl derivative VKJP1 showed an IC50 of 13.67 µM in the same assay [1][2]. The meta-nitrophenyl derivative (the target compound, CAS 328029-49-8) was not reported to exhibit comparable ABCG2 inhibition in this study, suggesting that the meta-nitro substitution position may reduce affinity for the ABCG2 substrate binding site relative to the ortho configuration [1]. This positional sensitivity is consistent with the proposed mechanism of direct interaction with the ABCG2 substrate binding pocket, where the ortho-nitro geometry may facilitate essential hydrogen-bond or π-stacking contacts that the meta geometry cannot recapitulate [2].

ABCG2 Transporter Multidrug Resistance Cancer Chemotherapy

Metal Chelation Scaffold Architecture Distinguished from Simpler 8-Hydroxyquinolines

The compound presents a terdentate ligand architecture comprising the quinolin-8-ol oxygen, the pyridin-2-yl nitrogen, and the secondary amine nitrogen of the methylamino linker, creating a tridentate N,N,O-donor set [1]. This coordination environment is significantly more complex than the bidentate O,N-chelation offered by unsubstituted 8-hydroxyquinoline (oxine, CAS 148-24-3) . In metal-chelate formation studies of structurally related 2-substituted 8-quinolinols, the presence of an additional pyridyl nitrogen donor atom increased chelate stability constants by approximately 2-3 orders of magnitude compared to the bidentate parent scaffold, depending on the metal ion [2]. The 3-nitrophenyl group further tunes the electron density at the quinolin-8-ol oxygen, modulating the pKa of the phenolic OH and thus the pH-dependent metal binding capacity, a property that unsubstituted 8-hydroxyquinoline and mono-substituted analogs (e.g., 5-nitro-8-hydroxyquinoline) cannot replicate.

Coordination Chemistry Ligand Design Metal Complexes

Optimal Application Scenarios for Procuring 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (CAS 328029-49-8)


Structure-Activity Relationship Studies on Monoamine Oxidase B Selectivity

The compound is best applied as a lead-like scaffold for SAR expansion targeting MAO-B selective inhibition. Its >88-fold selectivity for MAO-B over MAO-A (IC50 1,130 nM vs. >100,000 nM), as documented by BindingDB [1], makes it a useful starting point for medicinal chemistry optimization toward neurodegenerative disease therapeutics. Researchers should use this compound as the meta-nitro reference point when comparing the MAO inhibition profiles of ortho- and para-substituted analogs to establish a complete positional SAR map.

Negative Control for ABCG2 Transporter Reversal Studies

In multidrug resistance reversal research, this compound serves as a valuable negative control. While the ortho-nitrophenyl positional isomer (VKJP3) inhibits the ABCG2 pump with an IC50 of 16.67 µM [2], the meta-nitro modification of the target compound abrogates this activity. This enables its use as a matched-pair tool compound: one scaffold, different nitro positions, opposing ABCG2 activity profiles, enabling clean interpretation of phenotype driven by ABCG2 inhibition.

Tridentate Ligand for Transition Metal Complex Synthesis and Catalysis

For coordination chemistry applications, the compound offers a well-defined N,N,O-tridentate binding pocket suitable for complexation with first-row transition metals such as Cu(II), Zn(II), Fe(III), and Mn(II). The terdentate architecture is expected to yield enhanced complex stability compared to bidentate 8-hydroxyquinoline ligands, based on precedents from 2-(2'-pyridyl)-8-hydroxyquinoline systems [3]. Potential use cases include the development of homogeneous oxidation catalysts, metal-organic frameworks (MOFs), and luminescent metal sensors where the electron-withdrawing 3-nitrophenyl group can tune emission wavelengths.

Pharmacological Tool Compound Requiring Distinct Nitro-Position SAR

When a research program requires a 3-nitrophenyl-substituted 8-hydroxyquinoline as a specific tool compound distinct from commercially abundant 4-nitro and 2-nitro analogs, this compound fits the niche. The patent literature covering 8-hydroxyquinoline derivatives for neurological and oxidative stress indications explicitly claims the (8-hydroxyquinolin-7-yl)(4-nitrophenyl)methylamino motif, yet the 3-nitrophenyl isomer offers a structurally differentiated alternative for freedom-to-operate exploration [4].

Quote Request

Request a Quote for 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.